5-Methyl-1-heptanol

説明

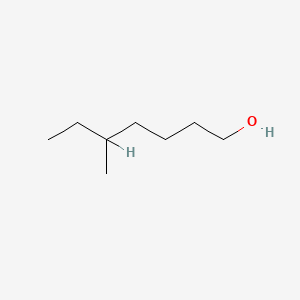

5-Methyl-1-heptanol (also known as 5-methylheptan-1-ol) is a hydroxyalkyl alcohol that is commonly used as a synthetic building block for organic synthesis. It is a colorless, volatile liquid with a characteristic odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and flavorings.

科学的研究の応用

Rheology and Dielectric Spectroscopy : 5-Methyl-3-heptanol, closely related to 5-Methyl-1-heptanol, has been studied using rheology at ambient pressure and dielectric spectroscopy at elevated pressures. This research helps in understanding the relaxational behavior of this liquid, which is intermediate between those that show a large Debye process and a small Debye-like feature. Such studies are crucial for the development of materials with specific dielectric and rheological properties (Gainaru et al., 2014).

Combustion and Emission Characteristics in Diesel Engines : Studies on n-heptanol-methyl oleate mixtures, which include compounds similar to this compound, focus on combustion and emission characteristics in diesel engines. These studies are significant for the development of alternative fuels and for understanding the environmental impact of various fuel mixtures (El-Seesy et al., 2021).

Calorimetric and FTIR Studies : Research involving calorimetric and FTIR studies of aliphatic heptanols, including compounds structurally similar to this compound, aims to understand their heat capacities and phase behavior. This information is essential for applications in thermodynamics and material science (Serra et al., 2016).

Hydrogen Bonded Structures in Alcohols : The dynamics and structure of hydrogen-bonded formations in monohydroxy alcohols like 5-Methyl-3-heptanol have been a subject of study. These studies are crucial for understanding the molecular behavior of alcohols in different environments, which is vital for applications in chemistry and materials science (Young-Gonzales & Richert, 2016).

Supramolecular Structures and Confinement Effects : Investigations into the behavior of alcohols forming chain- or micelle-like supramolecular structures, including compounds like 5M3H (5-Methyl-3-heptanol), provide insights into the effects of confinement on nanoassociates and hydrogen bonds. Such research is relevant for nanotechnology and materials science (Talik et al., 2020).

Synthesis and Biological Activity : The synthesis and biological activity of stereoisomers of alcohols like 4-Methyl-3-Heptanol, which is structurally similar to this compound, have applications in the development of pheromones for pest control and ecological studies (Zada et al., 2004).

- gpt).

特性

IUPAC Name |

5-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARNLMRENFOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880742 | |

| Record name | 5-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7212-53-5 | |

| Record name | 5-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 5-Methyl-1-heptanol and what are its potential applications?

A1: this compound has been identified as a constituent of various natural sources, including the volatile oil of the medicinal plant Rhodiola dumulosa []. Additionally, some microorganisms, such as Streptomyces rubralavendulae strain SU1, have shown the ability to produce this compound []. While research is still in early stages, this compound has demonstrated antifungal activity against Candida albicans in laboratory settings, suggesting potential applications in the development of novel antifungal agents []. Further research is needed to explore its efficacy and safety profile for potential therapeutic use.

Q2: Can this compound be used as a biocontrol agent against fungal contamination in stored grains?

A2: Research suggests that this compound, specifically when produced as a volatile compound by Bacillus megaterium KU143, exhibits antifungal activity against various Aspergillus and Penicillium species commonly found in stored rice grains []. This activity includes inhibiting mycelial growth, sporulation, and conidial germination, as well as reducing fungal populations on the grains themselves []. These findings indicate its potential as a biocontrol agent for preventing fungal contamination and subsequent spoilage in stored grains.

Q3: Has the presence of this compound been reported in any edible sources?

A3: Yes, this compound has been identified in the ethanol extract of the edible mushroom Agrocybe aegerita []. This extract, rich in phenolic compounds, exhibited promising antioxidant, antimicrobial, and anti-quorum sensing activities []. While further research is needed to fully elucidate the role and potential benefits of this compound in this context, its presence in an edible source suggests potential dietary relevance.

Q4: Are there any known structural analogs of this compound that exhibit similar biological activities?

A4: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited, it is structurally related to other alcohols and terpenes that have demonstrated biological activities. For instance, geraniol tetrahydride (3,7-dimethyl-1-octanol) was identified alongside this compound in Eugenia flocossa leaf extract []. Investigating the SAR of this compound in comparison to similar compounds could provide valuable insights into its mechanism of action and potential for optimization as a lead compound for drug discovery.

Q5: What analytical techniques have been used to identify and quantify this compound in various samples?

A5: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique employed to identify and quantify this compound in various samples [, , , , , , , , ]. This method allows for the separation and identification of individual volatile compounds within complex mixtures, like plant extracts or microbial cultures, based on their mass-to-charge ratios. Further research exploring alternative analytical methods for detecting and quantifying this compound, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, could provide complementary information about its properties and distribution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1605526.png)

![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)

![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)

![2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid](/img/structure/B1605543.png)